1-(2-Bromoethoxy)-4-isopropylbenzene
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Overview
Description
1-(2-Bromoethoxy)-4-isopropylbenzene is an organic compound with the molecular formula C11H15BrO It is characterized by the presence of a bromoethoxy group attached to a benzene ring, which also bears an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-isopropylbenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of 4-isopropylphenol with 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-4-isopropylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoethoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2).
Oxidation: The isopropyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions, such as with potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the bromoethoxy group, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of ethers, alcohols, or amines depending on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(2-Bromoethoxy)-4-isopropylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or receptor-ligand interactions.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-isopropylbenzene primarily involves its reactivity as an electrophile due to the presence of the bromoethoxy group. This group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The isopropyl group may also influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 1-(2-Bromoethoxy)-2-ethoxybenzene
- 1-(2-Bromoethoxy)-4-methylbenzene
- 1-(2-Bromoethoxy)-4-tert-butylbenzene
Comparison: 1-(2-Bromoethoxy)-4-isopropylbenzene is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity, making it more or less reactive in certain chemical reactions. Additionally, the isopropyl group may enhance the compound’s solubility in organic solvents, making it more suitable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKXBHFWGVLECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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